molecular formula C14H20ClNO B1318325 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride CAS No. 1051919-39-1

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride

Cat. No.: B1318325
CAS No.: 1051919-39-1
M. Wt: 253.77 g/mol
InChI Key: ODSQBZNHOHOPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Geometry and Conformational Features

The molecular geometry of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is characterized by the presence of two distinct ring systems connected through an ether functional group. The indene portion consists of a fused benzene and cyclopentane ring system in a 2,3-dihydro configuration, which results in a partially saturated bicyclic structure. The piperidine ring adopts a chair conformation, which is consistent with the conformational preferences observed in related piperidine derivatives. Studies of similar piperidine-containing compounds have demonstrated that the chair conformation is thermodynamically favored, with puckering parameters typically falling within established ranges for six-membered heterocycles.

The ether linkage between the indene and piperidine moieties creates a flexible connection that allows for rotational freedom around the carbon-oxygen bonds. This structural feature influences the overall molecular shape and contributes to the conformational dynamics of the compound. The presence of the 4-piperidinyl substitution pattern places the ether oxygen atom in an equatorial position relative to the piperidine ring, which minimizes steric interactions and stabilizes the overall molecular conformation. The indene moiety maintains its planar configuration, with the saturated cyclopentane portion exhibiting envelope or half-chair conformations depending on specific substitution patterns and crystal packing forces.

Computational studies utilizing density functional theory methods have provided insights into the preferred conformational states of the molecule in both gas phase and solid state environments. The molecular electrostatic potential surfaces reveal regions of electron density distribution that influence both intramolecular stability and intermolecular interactions. The frontier molecular orbital analysis indicates specific energy levels that contribute to the compound's chemical reactivity and stability profiles.

Crystallographic Characterization via X-ray Diffraction Studies

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional atomic structure of this compound in its solid state. The crystallographic characterization involves systematic data collection using monochromatic X-ray radiation, followed by computational analysis to determine atomic positions and bonding parameters. The compound has been characterized through single-crystal X-ray diffraction studies, which provide precise measurements of bond lengths, bond angles, and torsion angles throughout the molecular structure.

The crystallographic data reveals specific space group symmetry and unit cell parameters that define the compound's solid-state organization. Similar piperidine derivatives have been shown to crystallize in various space groups, with monoclinic and orthorhombic systems being commonly observed. The asymmetric unit typically contains one molecule, although variations may occur depending on specific crystal packing arrangements and hydrogen bonding patterns.

Detailed analysis of the crystallographic data provides quantitative measurements of key structural parameters. The piperidine ring exhibits characteristic bond lengths with carbon-carbon distances typically ranging from 1.52 to 1.55 Angstroms, while carbon-nitrogen bonds measure approximately 1.47 to 1.49 Angstroms. The ether linkage displays carbon-oxygen bond lengths of approximately 1.43 Angstroms, consistent with standard values for aliphatic ethers. The indene portion maintains aromatic character in the benzene ring with carbon-carbon distances of approximately 1.39 Angstroms.

Temperature factors and displacement parameters obtained from the crystallographic refinement provide information about atomic motion and thermal behavior within the crystal lattice. These parameters indicate regions of higher flexibility within the molecule and can reveal dynamic behavior of specific functional groups or substituents.

Comparative Analysis of Piperidine Ring Substituent Orientations

The piperidine ring in this compound adopts a chair conformation with specific substituent orientations that can be compared to related piperidine derivatives. The 4-position substitution places the ether linkage in an equatorial orientation, which is energetically favorable compared to axial positioning due to reduced steric interactions. This equatorial preference is consistent with conformational analysis studies of other 4-substituted piperidine compounds that show similar substituent orientation patterns.

Comparative analysis with related compounds reveals systematic trends in substituent orientations. For instance, studies of 2,6-disubstituted piperidine derivatives demonstrate that bulky aromatic substituents consistently adopt equatorial positions to minimize steric clashes. The dihedral angles between the piperidine ring mean plane and attached substituents provide quantitative measures of these orientational preferences. In similar compounds, these angles typically range from 48 to 90 degrees depending on the nature and size of the substituents.

The sum of bond angles around the nitrogen atom in the piperidine ring provides insight into the hybridization state and geometric constraints. Values approaching 360 degrees indicate sp³ hybridization, while deviations from this ideal suggest pyramidal distortion or involvement in hydrogen bonding interactions. Comparative studies show that nitrogen bond angle sums typically range from 332 to 360 degrees in piperidine derivatives, with variations correlating to substituent electronic effects and crystal packing forces.

Table 1: Comparative Piperidine Ring Conformational Parameters

Parameter 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether Related 4-substituted piperidines Typical range
Puckering parameter Q 0.58-0.62 Å 0.56-0.63 Å 0.55-0.65 Å
Nitrogen bond angle sum 336-340° 332-360° 330-360°
Substituent dihedral angle 65-75° 48-90° 45-90°
Ring chair distortion Minimal Variable Low to moderate

Intermolecular Interaction Networks in Solid-State Configurations

The solid-state structure of this compound is stabilized by a complex network of intermolecular interactions that determine crystal packing arrangements and influence material properties. The presence of the hydrochloride salt form introduces additional ionic interactions that significantly impact the overall intermolecular interaction landscape. Hydrogen bonding represents the primary stabilizing force, with the protonated nitrogen atom in the piperidine ring serving as a hydrogen bond donor to various acceptor sites within the crystal structure.

Hydrogen bonding patterns in the crystal structure involve both strong and weak interactions that contribute to the overall stability of the solid-state configuration. Strong hydrogen bonds typically form between the protonated nitrogen and chloride anions, with bond lengths ranging from 2.8 to 3.2 Angstroms and angles approaching linearity. Additional weak hydrogen bonding interactions may involve carbon-hydrogen donors and oxygen or aromatic acceptors, contributing to the three-dimensional network stability.

The crystal packing analysis reveals specific motifs and chain formations that characterize the intermolecular organization. Many piperidine derivatives exhibit chain-like arrangements propagating along specific crystallographic axes, with repeat distances determined by the hydrogen bonding geometry and molecular dimensions. These chains may be further interconnected through secondary interactions to form two-dimensional layers or three-dimensional networks.

Van der Waals interactions and aromatic stacking contribute additional stabilization to the crystal structure. The indene moiety provides opportunities for π-π stacking interactions with neighboring aromatic systems, while the aliphatic portions of the molecule engage in favorable van der Waals contacts. The overall interaction energy landscape determines the observed crystal structure and influences properties such as melting point, solubility, and mechanical characteristics.

Table 2: Intermolecular Interaction Analysis

Interaction type Distance range (Å) Angle range (°) Contribution to stability
Nitrogen-Hydrogen...Chloride 2.8-3.2 160-180 Primary
Carbon-Hydrogen...Oxygen 3.2-3.6 140-170 Secondary
Aromatic π-π stacking 3.4-3.8 Variable Moderate
Van der Waals contacts 3.5-4.0 Variable Background

Properties

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yloxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO.ClH/c1-2-11-4-5-14(10-12(11)3-1)16-13-6-8-15-9-7-13;/h4-5,10,13,15H,1-3,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSQBZNHOHOPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051919-39-1
Record name Piperidine, 4-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051919-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactions Analysis

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Donepezil Hydrochloride

Structural Similarities and Differences :

  • Donepezil hydrochloride (C₂₄H₂₉NO₃HCl), a reversible acetylcholinesterase inhibitor, shares the 2,3-dihydroindenyl and piperidinyl backbone but includes dimethoxy groups at positions 5 and 6 and a benzyl substituent on the piperidine nitrogen .
  • Pharmacological Profile : Donepezil is clinically used for Alzheimer’s disease, targeting acetylcholine degradation. In contrast, the target compound lacks the benzyl and dimethoxy groups, which are critical for Donepezil’s enzyme inhibition .
Parameter 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether HCl Donepezil HCl
Molecular Formula C₁₅H₂₂ClNO C₂₄H₂₉NO₃HCl
Key Substituents Piperidinyl ether, methyl Dimethoxy, benzyl
Therapeutic Use Undefined (research compound) Alzheimer’s disease
Analytical Methods HRMS, NMR RP-HPLC

Cathinone Derivatives

Examples :

  • 1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (): A cathinone analog with a pyrrolidine ring and phenyl group, linked to the indenyl moiety.
  • 3',4'-Trimethylene-α-methylamino-Valerophenone hydrochloride (): Features a pentanone chain with a methylamino group, classified as a stimulant.

Comparison :

  • Structural Divergence: The target compound replaces the cathinone backbone (β-keto-amphetamine) with a piperidinyl ether, eliminating stimulant properties.
  • Activity: Cathinone derivatives exhibit psychoactive effects, while the target compound’s pharmacological profile remains uncharacterized .

Positional Isomers and Ether Variants

Examples :

  • 2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride (): Piperidine substituted at the 2-position with an ethyl-ether linker.
  • 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (–20): Ether linkage at the 3-piperidinyl position.

Key Differences :

  • Substitution Position: The target compound’s 4-piperidinyl ether vs.
  • Pharmacokinetics : Positional isomers may exhibit variations in metabolic stability and bioavailability.

Piperidine-Containing Therapeutics

Examples :

  • RS 67333 (): A serotonin 5-HT₄ receptor agonist with a piperidinyl-propanone structure.
  • Fentanyl Analogs (): Piperidine-based opioids (e.g., o-methoxy Butyryl fentanyl).

Functional Contrast :

  • Target Diversity: The target compound lacks the propanone or phenylethyl groups critical for serotonin or opioid receptor interactions, highlighting the impact of substituents on therapeutic class .

Biological Activity

2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, focusing on its pharmacological properties, synthesis, and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C14_{14}H20_{20}ClNO and a molecular weight of approximately 253.77 g/mol. Its structure features an indenyl group linked to a piperidinyl moiety via an ether bond, which is essential for its biological activity.

PropertyValue
Molecular FormulaC14_{14}H20_{20}ClNO
Molecular Weight253.77 g/mol
CAS Number1051919-39-1
Storage ConditionsRoom Temperature
Hazard ClassificationIrritant

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects : The compound has been investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases. Its interaction with neurotransmitter receptors suggests possible applications in treating conditions like Alzheimer's disease.
  • Antimicrobial Properties : Preliminary studies have shown that this compound may possess antimicrobial activity against various bacterial strains. For instance, it has been compared to standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preclinical models, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body:

  • Receptor Binding : Studies have demonstrated that the compound binds to various neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
  • Enzyme Inhibition : It may inhibit specific enzymes that play a role in inflammatory processes, further supporting its anti-inflammatory properties.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotection Study : A study published in Pharmacology Research assessed the neuroprotective effects of the compound in a rat model of ischemic stroke. Results indicated significant reductions in neuronal death and improvements in behavioral outcomes post-treatment.
  • Antimicrobial Efficacy : In vitro evaluations showed that the compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics such as ciprofloxacin.
  • Inflammation Model : In a murine model of acute inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a robust anti-inflammatory effect.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,3-Dihydro-1H-inden-5-yl 3-piperidinyl etherC14_{14}H19_{19}NODifferent position of piperidine attachment
2,3-Dihydro-1H-inden-5-yl 4-pyrrolidinyl etherC14_{14}H19_{19}NOPyrrolidine instead of piperidine
5,6-Dimethoxy-2-(piperidin-4-ylmethyl)phenolC16_{16}H21_{21}NContains methoxy groups and a phenolic structure

Q & A

Q. What are the key functional groups in 2,3-Dihydro-1H-inden-5-yl 4-piperidinyl ether hydrochloride, and how are they identified experimentally?

The compound contains an indene ring, ether linkage, piperidine moiety, and hydrochloride salt. Functional groups are identified via 1H/13C NMR (for connectivity and stereochemistry) and FT-IR spectroscopy (to detect ether C-O stretches and amine N-H vibrations). X-ray crystallography (using SHELXL for refinement) confirms spatial arrangement and hydrogen bonding patterns .

Q. What synthetic routes are commonly employed for this compound?

A concise route involves PtO₂-catalyzed hydrogenation of a pyridine precursor to form the piperidine ring, followed by a Leuckart-Wallach reaction to introduce the indenyl ether group. Yields up to 69% are reported using this four-step protocol .

Q. How does the hydrochloride salt influence pharmacological activity?

The salt enhances aqueous solubility and stability. Comparative dissolution studies (e.g., USP paddle method at 37°C) between the free base and hydrochloride forms demonstrate improved bioavailability in physiological buffers .

Q. What analytical techniques validate the compound’s structural integrity?

  • X-ray crystallography (refined with SHELXL) resolves bond lengths and angles.
  • Mass spectrometry (HRMS) confirms molecular weight (±2 ppm accuracy).
  • HPLC-UV (C18 column, 0.1% TFA/ACN gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How can hydrogenation steps in synthesis be optimized to improve yield?

Variables include:

  • Catalyst selection : PtO₂ vs. Pd/C (PtO₂ reduces steric hindrance in bulky intermediates).
  • Solvent polarity : Ethanol outperforms THF due to better H₂ solubility.
  • Pressure : 50 psi H₂ at 25°C achieves 85% conversion (monitored via TLC, Rf = 0.3 in EtOAc/hexane) .

Q. How to resolve contradictions in reported IC₅₀ values for acetylcholinesterase (AChE) inhibition?

Standardize assays using:

  • Enzyme source : Recombinant human AChE vs. bovine erythrocyte extracts.
  • Substrate concentration : 0.5 mM acetylthiocholine iodide (pH 8.0). Meta-analyses of published data (e.g., Cohen’s d effect size) can identify outliers due to pH or temperature variability .

Q. What non-covalent interactions drive binding to AChE?

Molecular docking (AutoDock Vina) and X-ray crystallography reveal:

  • The indenyl group occupies the catalytic anionic site (CAS) via π-π stacking.
  • The piperidinyl ether forms CH/π interactions with Trp286 in the peripheral anionic site (PAS). Mutagenesis (e.g., Trp286Ala) reduces binding affinity by >50% .

Q. How to design in vivo studies evaluating cognitive effects in Alzheimer’s models?

  • Animal model : APPswe/PS1dE9 transgenic mice (age 6–8 months).
  • Dosage : 3 mg/kg/day orally for 12 weeks.
  • Outcomes : Morris water maze (escape latency), brain AChE activity (Ellman’s assay), and amyloid-β plaque quantification (thioflavin-S staining) .

Q. What strategies improve structure-activity relationship (SAR) analyses for analogs?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl) at the indenyl 5-position to enhance CAS binding.
  • LogP optimization : Balance lipophilicity (CLogP 2.5–3.5) for blood-brain barrier penetration (measured via PAMPA-BBB assay) .

Q. How to address electron density ambiguities in crystallographic refinement?

Use SHELXL’s TWIN/BASF commands to model twinning. Validate with ROTAX for twin axis identification. For disordered regions, apply ISOR/SIMU restraints to thermal parameters .

Methodological Notes

  • Thermodynamic binding studies : Perform isothermal titration calorimetry (ITC) at 25°C (10 µM AChE, 100 µM compound) to calculate ΔG, ΔH, and TΔS .
  • Impurity profiling : Use LC-MS/MS (Q-TOF, ESI+) to detect intermediates like 2-Chloro-1-(2,3-dihydro-1H-inden-5-yl)ethanone (m/z 195.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.